3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole
Description
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-fluoro-2-methylphenyl group. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its favorable pharmacokinetic properties, including metabolic stability and hydrogen-bonding capacity with biological targets . This compound is part of ongoing research into bioactive molecules for therapeutic applications, such as antimicrobial, anticancer, or insecticidal agents .
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-7(3-2-4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRLCSFWLOXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250012 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262412-65-6 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262412-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(3-fluoro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic attacks at the C3 and C5 positions due to electron deficiency.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | H₂O, HCl (reflux, 6h) | 3-(3-Fluoro-2-methylphenyl)urea | 65% | |
| Grignard Addition | RMgX, THF, 0°C → rt | 5-Substituted oxadiazole derivatives | 70–85% |
Mechanism : Hydrolysis proceeds via acid-catalyzed ring opening to form urea derivatives. Grignard reagents attack the C5 position due to higher electrophilicity compared to C3 .
Electrophilic Aromatic Substitution
The phenyl ring undergoes substitution at the para position relative to the fluorine atom.
Regioselectivity : Electron-withdrawing fluorine directs electrophiles to the para position, while steric hindrance from the methyl group limits ortho substitution .
Reduction and Oxidation Reactions
The oxadiazole ring is redox-active under specific conditions.
Notes : Ring reduction generates thiourea analogs, while methyl oxidation to carboxylic acid is low-yielding due to competing ring degradation .
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C | Triazole-fused oxadiazole | 82% | |
| Ethylene oxide | Microwave, 150°C, 20 min | Oxazoline-linked derivative | 68% |
Mechanism : Thermal or catalytic activation generates nitrile imine intermediates, which react with dipolarophiles .
Functionalization via Cross-Coupling
Palladium-catalyzed coupling modifies the phenyl ring.
Key Insight : The fluorine atom enhances oxidative addition efficiency in cross-coupling .
Ring-Opening Reactions
Acid- or base-mediated ring opening yields diverse intermediates.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HCl/MeOH (reflux) | – | 3-Fluoro-2-methylbenzamide | 90% | |
| NaOH/H₂O₂ | – | 3-Fluoro-2-methylbenzohydroxamic acid | 78% |
Application : These intermediates serve as precursors for bioactive mole
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and pharmacological features of 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole with analogous compounds:
Key Research Findings
Substituent Effects on Bioactivity :
- Fluorine atoms improve metabolic stability and electron-withdrawing properties, enhancing interactions with biological targets (e.g., Ataluren’s efficacy in muscular dystrophy) .
- Methyl groups increase lipophilicity, aiding membrane permeability. For example, anthranilic diamides with methylsulfonyl substituents show insecticidal activity (LC₅₀ = 0.20 mg L⁻¹) .
Comparison with Non-Fluorinated Analogues: Non-fluorinated 1,2,4-oxadiazoles, such as 3-phenyl derivatives, exhibit lower metabolic stability but retain bioactivity. For instance, 3-phenyl-5-aryl-1,2,4-oxadiazoles induce apoptosis in cancer cells (IC₅₀ ~ 0.5–5 µM) .
Energetic vs. Pharmaceutical Applications :
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance bioactivity by increasing electrophilicity. For example, compound 4l (3-chloropyridin-2-yl) showed in vivo tumor suppression .
- Hydrogen-Bonding Moieties : Propionic acid derivatives () exhibit luminescent properties due to carboxylic acid interactions, absent in the methyl-substituted target compound .
- Hybrid Structures : Combining oxadiazoles with triazoles or thiadiazoles () broadens antimicrobial activity (MIC = 12.5–50 µg/mL) but introduces synthetic complexity .
Biological Activity
3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties. The data presented are derived from diverse scientific sources to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, substituted with a fluorinated phenyl group. The presence of the fluorine atom is believed to enhance the compound's biological activity by increasing its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : Compounds in this class also show promising antifungal effects. For example, certain derivatives have been reported to exhibit significant activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity : Some derivatives have shown cytotoxic effects comparable to established chemotherapeutics. For example, related compounds exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Antibacterial Properties : A recent study synthesized various oxadiazole derivatives and tested their antibacterial activity against multiple strains. The most potent compound showed an MIC value significantly lower than that of conventional antibiotics .
- Anticancer Efficacy Research : In vitro studies demonstrated that specific oxadiazole derivatives could induce apoptosis in cancer cells while sparing normal cells, showcasing their selective toxicity .
Q & A
Q. What are the standard synthetic methodologies for 3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions between amidoximes and acyl chlorides or activated carboxylic acid derivatives. For example, substituted benzoyl chlorides react with amidoximes in pyridine or acetonitrile under reflux to form the 1,2,4-oxadiazole core. Purification via silica gel column chromatography is commonly employed, as demonstrated in the synthesis of analogous compounds like 3-(2,6-dichlorophenyl)-5-(4-hydroxybenzyl)-1,2,4-oxadiazole . Advanced methods, such as the Staudinger/aza-Wittig reaction, enable the construction of bis-1,2,4-oxadiazole derivatives, though these require diaminoglyoxime as a precursor .
Q. How is structural characterization of 1,2,4-oxadiazole derivatives performed?
Structural elucidation relies on:
- NMR spectroscopy : and NMR identify substituent patterns and confirm cyclization.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- X-ray crystallography : Resolves bond angles and torsional strain in the oxadiazole ring, critical for understanding electronic effects .
Computational tools like Multiwfn can analyze electron localization function (ELF) and electrostatic potential surfaces to correlate structure with reactivity .
Q. What in vitro assays are used to evaluate antimicrobial activity of 1,2,4-oxadiazoles?
Standard protocols include:
- Agar dilution/disc diffusion : Measures minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
- Time-kill kinetics : Assesses bactericidal/fungicidal efficacy over 24–48 hours.
Derivatives with electron-withdrawing groups (e.g., -CF) on the phenyl ring show enhanced activity due to increased membrane permeability .
Q. How is bioactivity data analyzed for 1,2,4-oxadiazole derivatives?
- IC determination : Dose-response curves (e.g., MTT assay) quantify cytotoxicity. For instance, 3-(3-chlorophenyl)-1,2,4-oxadiazoles exhibit IC values as low as 9.1 μM against cancer cell lines .
- Flow cytometry : Evaluates apoptosis induction (e.g., Annexin V/PI staining) and cell cycle arrest (G/S phase) .
- Enzyme inhibition assays : Measures binding affinity to targets like glycogen phosphorylase using fluorescence polarization .
Advanced Research Questions
Q. How do substituent modifications influence anticancer activity in 1,2,4-oxadiazoles?
Structure-activity relationship (SAR) studies reveal:
- 3-Phenyl vs. pyridyl substitution : Pyridyl groups enhance solubility and target engagement (e.g., TIP47 protein binding in apoptosis induction) .
- 5-Position optimization : Bulky aryl groups (e.g., 3-chlorothiophen-2-yl) improve potency by stabilizing hydrophobic interactions. Derivatives like 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) show in vivo efficacy in MX-1 tumor models .
Q. What strategies are used to identify molecular targets of 1,2,4-oxadiazoles?
- Photoaffinity labeling : Incorporates photoreactive groups (e.g., benzophenone) into derivatives to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- Molecular docking : Predicts binding modes to enzymes like GSK-3β or COX-2. For example, 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives show ΔG scores of −19.10 kcal/mol, indicating strong target affinity .
Q. How can computational modeling optimize 1,2,4-oxadiazole design?
- Multiwfn analysis : Maps electrostatic potential (ESP) to predict nucleophilic/electrophilic sites. For example, electron-deficient oxadiazole rings favor π-π stacking with aromatic residues in enzyme active sites .
- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioactivity. Derivatives with ClogP < 3.5 exhibit better blood-brain barrier penetration for CNS targets .
Q. Can 1,2,4-oxadiazoles be combined with other pharmacophores for multifunctional activity?
Yes. Examples include:
- C-Glycosylation : Enhances solubility and targets carbohydrate-binding proteins. 3-(1-Naphthyl)-5-(tetra-O-benzoyl-glucopyranosyl)-1,2,4-oxadiazole inhibits glycogen phosphorylase (IC = 7.4 μM) .
- Antioxidant hybrids : Vanillin-substituted derivatives scavenge ABTS radicals (EC = 12 μM) and inhibit DNA oxidation via radical-trapping mechanisms .
Q. How do 3,5-diaryl-1,2,4-oxadiazoles mitigate oxidative stress?
These derivatives act as dual antioxidants:
Q. What design strategies improve agrochemical efficacy of 1,2,4-oxadiazoles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
